
Diethyl 3-({4-nitrobenzoyl}hydrazono)-1,1-dimethylbutylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-({4-nitrobenzoyl}hydrazono)-1,1-dimethylbutylphosphonate, commonly known as NBHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of NBHP is not fully understood. However, it is believed that NBHP interacts with metal ions through the formation of a complex, which results in a change in the fluorescence intensity of NBHP. In cancer cells, NBHP induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
NBHP has been found to have minimal toxicity in vitro and in vivo. In addition, NBHP has been found to have low cytotoxicity towards normal cells. NBHP has been shown to induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, NBHP has been found to have potential as a chiral selector in chromatography due to its ability to separate enantiomers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NBHP is its ease of synthesis and high purity. Additionally, NBHP has been found to have minimal toxicity, making it a promising candidate for various applications. However, one of the limitations of NBHP is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for NBHP research. One potential application is the development of NBHP-based fluorescent probes for the detection of metal ions in biological samples. Additionally, NBHP could be further investigated for its potential as an anticancer agent. Furthermore, the development of more soluble derivatives of NBHP could expand its potential applications in various fields.
Conclusion:
In conclusion, NBHP is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of NBHP is simple and efficient, and it has been extensively studied for its potential as a fluorescent probe, anticancer agent, and chiral selector in chromatography. NBHP has minimal toxicity and has been found to induce apoptosis in various cancer cell lines. While NBHP has limitations, such as its limited solubility in water, there are several future directions for NBHP research that could expand its potential applications.
Métodos De Síntesis
NBHP can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-nitrobenzoyl hydrazide with diethyl 1,1-dimethyl-3-oxobutylphosphonate in the presence of triethylamine. The reaction yields NBHP in good yields and high purity.
Aplicaciones Científicas De Investigación
NBHP has been found to have promising applications in various scientific fields. It has been extensively studied for its potential as a fluorescent probe for the detection of metal ions. NBHP has also been investigated for its use as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, NBHP has been studied for its potential as a chiral selector in chromatography.
Propiedades
Fórmula molecular |
C17H26N3O6P |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[(Z)-(4-diethoxyphosphoryl-4-methylpentan-2-ylidene)amino]-4-nitrobenzamide |
InChI |
InChI=1S/C17H26N3O6P/c1-6-25-27(24,26-7-2)17(4,5)12-13(3)18-19-16(21)14-8-10-15(11-9-14)20(22)23/h8-11H,6-7,12H2,1-5H3,(H,19,21)/b18-13- |
Clave InChI |
QOZDQDMPDOKACA-AQTBWJFISA-N |
SMILES isomérico |
CCOP(=O)(C(C)(C)C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C)OCC |
SMILES |
CCOP(=O)(C(C)(C)CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)OCC |
SMILES canónico |
CCOP(=O)(C(C)(C)CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





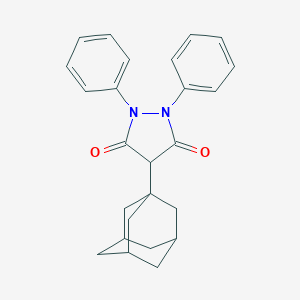
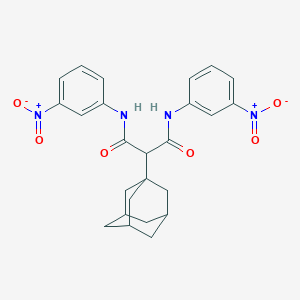
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)

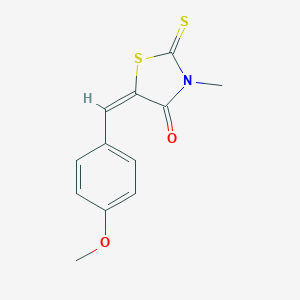

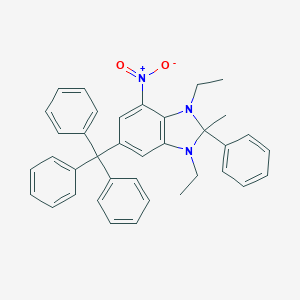
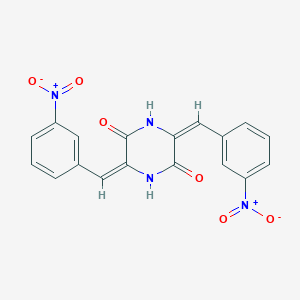
![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
![11-Methoxydibenzo[a,c]phenazine](/img/structure/B274276.png)
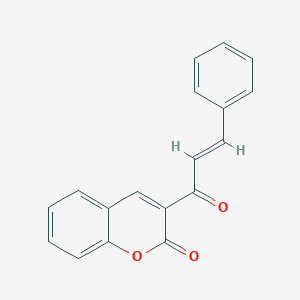
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)